molecular formula C11H8O2 B1580702 3-Hydroxy-2-naphthaldehyde CAS No. 581-71-5

3-Hydroxy-2-naphthaldehyde

Cat. No.: B1580702
CAS No.: 581-71-5
M. Wt: 172.18 g/mol
InChI Key: QCUNDLUTTXSPFM-UHFFFAOYSA-N
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Description

3-Hydroxy-2-naphthaldehyde is an organic compound with the molecular formula C11H8O2 It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the third position and an aldehyde group at the second position on the naphthalene ring

Biochemical Analysis

Biochemical Properties

3-Hydroxy-2-naphthaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to synthesize 2-(alkyl/arylamino)-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazoles . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. While specific effects can vary depending on the cell type and the biochemical environment, this compound has been shown to influence cell function

Molecular Mechanism

The molecular mechanism of action of this compound involves various binding interactions with biomolecules. For instance, it has been shown to participate in reactions leading to the formation of oximes or hydrazones . These reactions involve the formation of a bond between the nitrogen atom in the hydrazine group and the carbon atom in the carbonyl group of the aldehyde .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function can all play a role . For example, it has been used in the synthesis of fluorescent probes, which have shown changes in their fluorescence properties over time .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is generally understood that the effects of a compound can vary with different dosages. High doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been implicated in the degradation pathway of phenanthrene, a polycyclic aromatic hydrocarbon . In this pathway, 1-hydroxy-2-naphthoic acid, an intermediate metabolite, is further metabolized via the Phthalate Pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-naphthaldehyde can be synthesized through several methods. One common approach involves the condensation of 2-naphthol with formaldehyde under acidic conditions, followed by oxidation. Another method includes the reaction of 2-naphthol with chloroform in the presence of a strong base, such as sodium hydroxide, to form the intermediate 2-hydroxy-1-naphthaldehyde, which is then converted to this compound through further chemical transformations .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-hydroxy-2-naphthoic acid.

    Reduction: Reduction of the aldehyde group yields 3-hydroxy-2-naphthylmethanol.

    Substitution: The hydroxyl group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or sulfuric acid.

Major Products:

    Oxidation: 3-Hydroxy-2-naphthoic acid.

    Reduction: 3-Hydroxy-2-naphthylmethanol.

    Substitution: Various substituted naphthaldehyde derivatives depending on the substituents used.

Scientific Research Applications

3-Hydroxy-2-naphthaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a fluorescent probe in biochemical assays.

    Medicine: Research has explored its potential as a precursor for pharmaceutical compounds with antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Hydroxy-1-naphthaldehyde
  • 3-Hydroxy-2-naphthoic acid
  • 2-Hydroxy-3-naphthaldehyde

Comparison: 3-Hydroxy-2-naphthaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its isomers and related compounds. For instance, 2-hydroxy-1-naphthaldehyde has the hydroxyl and aldehyde groups in different positions, leading to variations in chemical behavior and applications.

Properties

IUPAC Name

3-hydroxynaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUNDLUTTXSPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10311255
Record name 3-Hydroxy-2-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581-71-5
Record name 581-71-5
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Record name 3-Hydroxy-2-naphthaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxynaphthalene-2-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 3-hydroxy-2-naphthaldehyde and how is it typically characterized?

A1: this compound is an organic compound featuring a naphthalene ring system with a hydroxyl group (-OH) at position 3 and an aldehyde group (-CHO) at position 2. [, , , ] This structure lends itself to forming Schiff bases through condensation reactions with primary amines. [, , ] Characterization is commonly achieved through techniques like Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray diffraction. [, , ] These methods help elucidate its structure, electronic properties, and interactions with other molecules.

Q2: How does the structure of this compound influence its electrochemical properties and what implications does this have for its metal complexes?

A2: The position of the hydroxyl group relative to the aldehyde group in this compound plays a crucial role in the geometry and electrochemical behavior of its metal complexes. [] For instance, copper(II) complexes with Schiff bases derived from this compound exhibit greater distortion from planarity compared to their 2-hydroxy-1-naphthaldehyde counterparts. [] This distortion influences their reduction potentials, making them more easily reduced to copper(I) complexes. []

Q3: Can you elaborate on the significance of this compound in the context of aggregation-induced emission (AIE) and its application in sensing?

A3: Derivatives of this compound have been explored as potential AIEgens, which are molecules that exhibit enhanced fluorescence emission in the aggregated state. [, ] For example, condensation products of this compound with specific amines have demonstrated deep red/near-infrared (DR/NIR) emission in both solution and solid states. [, ] This unique property makes them attractive candidates for developing fluorescent probes for sensing applications, particularly in biological systems where aggregation is common. []

Q4: How is this compound employed in the study of protein-bound amino groups?

A4: this compound serves as a valuable reagent in histochemical techniques for visualizing protein-bound amino groups in fixed tissue sections. [] The aldehyde group reacts with primary amino groups present in proteins to form Schiff bases. [] Subsequent coupling with a specific diazonium salt (tetrazotized diorthoanisidine) results in the formation of a colored azo dye at the sites of reaction, enabling visualization under a microscope. []

Q5: What computational chemistry approaches have been utilized to study this compound and its derivatives?

A5: Density functional theory (DFT) calculations are frequently employed to investigate the electronic structure, geometry, and properties of this compound and its metal complexes. [] For example, DFT studies have been instrumental in elucidating the influence of substituents on the molecular structure and electrochemical behavior of copper(II) complexes with this compound Schiff base ligands. [] This computational approach provides valuable insights into the structure-property relationships of these compounds.

Q6: Has research explored potential interactions of this compound with DNA?

A6: Yes, studies have investigated the interaction between rare earth complexes of this compound thiosemicarbazide and calf thymus DNA (ct-DNA). [] Spectroscopic techniques like electronic absorption and fluorescence spectroscopy, along with viscosity measurements, suggest that these complexes bind to ct-DNA through an intercalation mode. [] This finding highlights the potential of this compound derivatives for developing DNA-targeting agents.

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